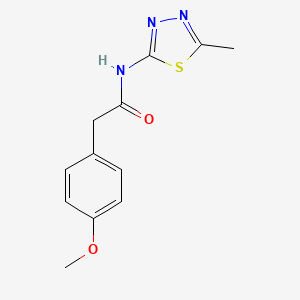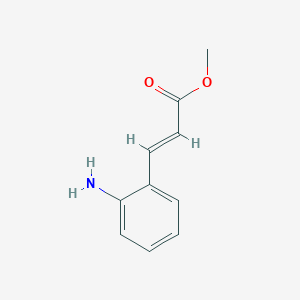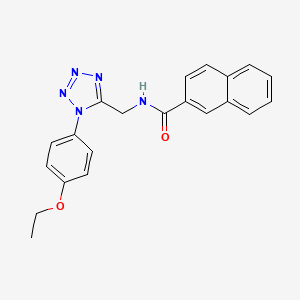![molecular formula C16H19ClN6OS B2673857 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide CAS No. 854025-87-9](/img/structure/B2673857.png)
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be studied in terms of its size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions . Unfortunately, the specific molecular structure analysis for this compound is not available in the literature.科学的研究の応用
Docking Studies and Structural Insights
Tetrazole derivatives, including compounds similar to 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide, have been subject to docking studies and X-ray crystallography to elucidate their structural characteristics and potential interactions within biological systems. Such studies reveal the planarity of tetrazole rings and the non-conjugation of aryl rings, providing insights into how these compounds might interact with biological targets like enzymes. Specifically, molecular docking has been utilized to predict the orientation and interaction of these molecules within the active sites of enzymes such as cyclooxygenase-2, suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Nanoparticle Delivery Systems
In the context of agricultural applications, similar chlorophenyl compounds have been incorporated into solid lipid nanoparticles and polymeric nanocapsules. These delivery systems aim to enhance the efficacy of fungicides by improving their release profiles, reducing environmental and human toxicity, and increasing transfer to the action sites. Such technological advancements indicate the potential for utilizing this compound in novel delivery systems for various applications, including pharmaceuticals and agriculture (Campos et al., 2015).
Alzheimer’s Disease Drug Candidates
The synthesis of new heterocyclic derivatives, akin to the compound of interest, has been explored as potential drug candidates for Alzheimer's disease. These efforts illustrate the compound's relevance in the development of new therapeutics, particularly in targeting diseases with significant unmet medical needs. The research focuses on synthesizing N-substituted derivatives to evaluate their potential as novel drug candidates, with a specific interest in their enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer's disease treatment strategies (Rehman et al., 2018).
Sulfur Compound Pyrolysis Studies
Research on sulfur-containing model compounds during pyrolysis under oxidative atmospheres provides insights into the sulfur release and transformation behaviors. Such studies are crucial for understanding how sulfur compounds decompose and interact with their environment, which is relevant for environmental sciences and industrial applications. This research has implications for the handling, processing, and environmental impact assessment of sulfur-containing compounds like this compound (Liu et al., 2014).
作用機序
The mechanism of action of a compound refers to how it interacts with its target. This often involves docking approaches, which explain ligand-enzyme as complementary surfaces and simulated docking methodology of protein and ligand pairwise interaction energies . The specific mechanism of action for this compound is not detailed in the available literature.
特性
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6OS/c1-10(2)16(4,9-18)19-14(24)11(3)25-15-20-21-22-23(15)13-7-5-12(17)6-8-13/h5-8,10-11H,1-4H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBVUGZAOPZEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


carbohydrazide](/img/structure/B2673776.png)
![1-(3-fluorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2673781.png)

![N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2673784.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2673786.png)

![N-(cyanomethyl)-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B2673789.png)
![[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2673790.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673792.png)

